ethyl (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, dimethyl substitutions, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazolopyridine core, followed by the introduction of the cyclopropyl and dimethyl groups. The final step involves esterification to attach the ethyl acetate moiety. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
PYRAZOLO[3,4-D]PYRIMIDINE: Another compound with a similar core structure but different substitutions.
PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: This compound features a triazole ring fused to the pyrazolopyridine core, offering unique chemical and biological properties.
Uniqueness
ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE stands out due to its specific substitutions, which confer distinct chemical and biological properties. Its cyclopropyl and dimethyl groups, along with the ethyl acetate moiety, contribute to its unique reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 2-(3-cyclopropyl-4,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-12(19)8-18-15-13(9(2)7-10(3)16-15)14(17-18)11-5-6-11/h7,11H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAMPPUABKJPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C)C)C(=N1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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